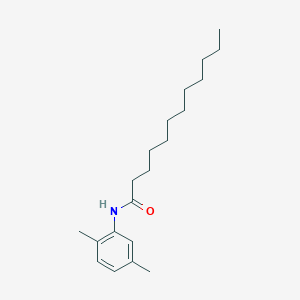

N-(2,5-dimethylphenyl)dodecanamide

Beschreibung

N-(2,5-Dimethylphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12H23CONH-) group attached to a 2,5-dimethylphenyl ring. The 2,5-dimethyl substitution pattern on the phenyl ring is significant, as it influences electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity and material properties.

Eigenschaften

Molekularformel |

C20H33NO |

|---|---|

Molekulargewicht |

303.5 g/mol |

IUPAC-Name |

N-(2,5-dimethylphenyl)dodecanamide |

InChI |

InChI=1S/C20H33NO/c1-4-5-6-7-8-9-10-11-12-13-20(22)21-19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3,(H,21,22) |

InChI-Schlüssel |

HSJRPHPBPYWCPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Parameters of N-(2,5-Dimethylphenyl) Derivatives

| Compound | Functional Group | Torsion Angle (°) | Dihedral Angle (°) | Hydrogen Bonding Pattern |

|---|---|---|---|---|

| This compound* | Amide (C12) | N/A | N/A | Likely N–H···O (amide) |

| N-(2,5-Dimethylphenyl)benzenesulfonamide | Sulfonamide | 62.7 | 40.4 | Inversion dimers via N–H···O(S) |

| N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | Sulfonamide (nitro) | 71.4 | 51.1 | Inversion dimers via N–H···O(S) |

| N-(2,5-Dimethylphenyl)succinamic acid | Carboxylic acid | N/A | 49.4 | Chains via O–H···O and N–H···O |

*Structural data for dodecanamide is inferred from analogous amides.

- Torsion and Dihedral Angles : Sulfonamide derivatives exhibit larger torsion angles (62.7°–71.4°) at the S–N bond compared to carboxylic acid derivatives, reflecting steric and electronic effects of substituents .

- Hydrogen Bonding : Sulfonamides form inversion dimers via N–H···O(S) interactions, while succinamic acid derivatives incorporate water molecules into their H-bond networks, forming infinite chains .

Functional Group Impact

- Amides vs. In contrast, sulfonamides (e.g., benzenesulfonamide derivatives) exhibit stronger hydrogen-bonding capacity due to the electron-withdrawing SO2 group, influencing crystallization and solubility .

- Electron-Donating vs. Withdrawing Groups: While electron-withdrawing substituents (e.g., -NO2) enhance resonance stabilization in sulfonamides, the 2,5-dimethyl groups (electron-donating) increase steric bulk and lipophilicity, which may compensate for reduced electronic effects in biological activity .

Physicochemical Properties

- Lipophilicity : The C12 chain in dodecanamide contributes to higher logP values compared to sulfonamides or carboxylic acid derivatives, influencing solubility and diffusion kinetics.

- Melting Points : Sulfonamide derivatives generally exhibit higher melting points due to robust hydrogen-bonded networks (e.g., inversion dimers), whereas amides with flexible chains may display lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.